

# Comparative Analysis of Gastrointestinal Tolerability: Diroximel Fumarate vs. Dimethyl Fumarate

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A comprehensive guide for researchers and drug development professionals on the gastrointestinal tolerability profiles of two key oral fumarates for relapsing forms of multiple sclerosis.

This guide provides a detailed comparative analysis of the gastrointestinal (GI) tolerability of diroximel fumarate and dimethyl fumarate, two oral medications used in the treatment of relapsing forms of multiple sclerosis (MS). Both drugs are rapidly converted to the active metabolite monomethyl fumarate (MMF) and are considered to have similar efficacy and safety profiles.[1][2] However, a key differentiator lies in their GI tolerability, with diroximel fumarate demonstrating a significantly improved profile.[1][3] This guide synthesizes data from pivotal clinical trials, details experimental methodologies, and visualizes key pathways to offer a clear and objective comparison for scientific and professional audiences.

## **Executive Summary of Comparative GI Tolerability**

Clinical evidence, primarily from the head-to-head EVOLVE-MS-2 study, has established the superior GI tolerability of **diroximel fumarate** compared to dimethyl fumarate.[4] Patients treated with **diroximel fumarate** reported fewer and less severe GI adverse events, leading to a significantly lower rate of treatment discontinuation due to these side effects. The distinct chemical structure of **diroximel fumarate** is hypothesized to be the primary reason for this improved tolerability, potentially by reducing local irritation in the GI tract.





# **Quantitative Analysis of GI Adverse Events**

The following tables summarize the key quantitative data from the EVOLVE-MS-2 clinical trial, a 5-week, randomized, double-blind, head-to-head study comparing the GI tolerability of **diroximel fumarate** and dimethyl fumarate in patients with relapsing-remitting multiple sclerosis (RRMS).

Table 1: Incidence of Investigator-Reported Gastrointestinal Adverse Events (AEs)

Adverse Event	Diroximel Fumarate (n=253)	Dimethyl Fumarate (n=251)
Overall GI AEs	34.8%	49.0%
Diarrhea	15.4%	22.3%
Nausea	14.6%	20.7%
Vomiting	Not specified in top-line	Not specified in top-line
Abdominal Pain	Not specified in top-line	Not specified in top-line

Source: EVOLVE-MS-2 Study Data

Table 2: Treatment Discontinuation due to Adverse Events

Reason for Discontinuation	Diroximel Fumarate (n=253)	Dimethyl Fumarate (n=251)
Any Adverse Event	1.6%	6.0%
GI Adverse Events	0.8%	4.8%

Source: EVOLVE-MS-2 Study Data

Table 3: Patient-Reported Outcomes on GI Symptoms (EVOLVE-MS-2)



Endpoint	Diroximel Fumarate	Dimethyl Fumarate	p-value
Number of days with IGISIS score ≥2	46% reduction	-	0.0003

IGISIS: Individual Gastrointestinal Symptom and Impact Scale, a patient-reported diary to assess the intensity of key GI symptoms. Source: EVOLVE-MS-2 Study Data

## **Experimental Protocols**

The improved GI tolerability of **diroximel fumarate** was primarily established in the EVOLVE-MS-2 (Evaluating Vumerity's Oral Gastrointestinal Tolerability) study.

**EVOLVE-MS-2 Study Protocol** 

- Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled, 5-week study.
- Participants: 506 patients with relapsing-remitting multiple sclerosis.
- Intervention:
  - Diroximel fumarate: 462 mg twice daily.
  - Dimethyl fumarate: 240 mg twice daily.
- Primary Endpoint: The number of days patients reported GI symptoms with an intensity score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) relative to exposure. The IGISIS is a self-administered daily diary that evaluates the intensity of key GI symptoms including nausea, vomiting, upper and lower abdominal pain, and diarrhea on a scale from 0 (not at all) to 10 (extreme).
- Secondary Endpoints: Included the overall incidence of investigator-reported GI adverse
  events and the rate of treatment discontinuation due to GI side effects. Patients also
  completed the Global Gastrointestinal Symptom and Impact Scale (GGISIS) to assess the
  overall intensity of GI symptoms and their impact on daily activities.





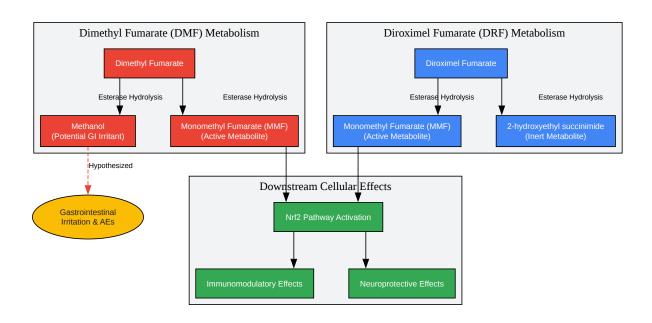
# **Mechanistic Hypothesis and Signaling Pathways**

Both **diroximel fumarate** and dimethyl fumarate are prodrugs that are rapidly metabolized to monomethyl fumarate (MMF), the active metabolite. The therapeutic effects in MS are believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

The difference in GI tolerability is hypothesized to stem from their distinct chemical structures and initial metabolism in the gastrointestinal tract.

- Dimethyl Fumarate Metabolism: Upon hydrolysis by esterases in the GI tract, dimethyl fumarate is converted to MMF and methanol. The production of methanol is suggested to be a contributing factor to GI irritation.
- Diroximel Fumarate Metabolism: Diroximel fumarate is also metabolized by esterases to MMF, but the other byproduct is 2-hydroxyethyl succinimide, which is considered to be inert and rapidly cleared. This avoidance of methanol production is a plausible explanation for the improved GI tolerability.





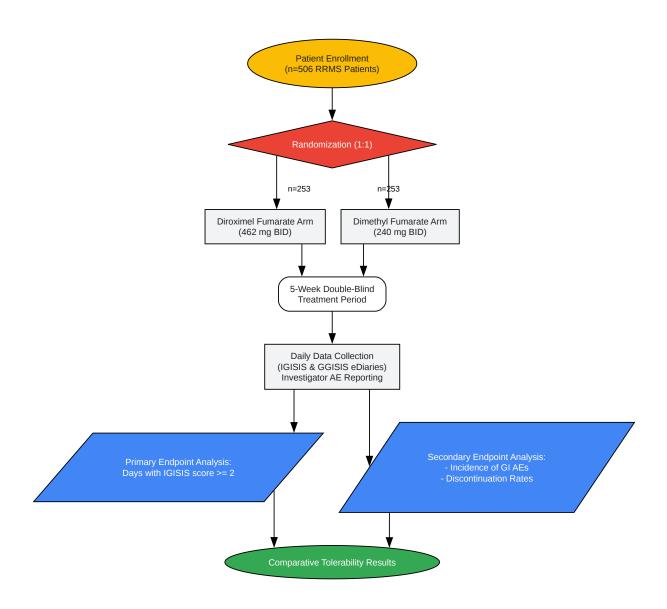
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Figure 1: Comparative Metabolism and Hypothesized Mechanism of GI Irritation.

# **Experimental Workflow**

The workflow of the pivotal EVOLVE-MS-2 study is outlined below, illustrating the process from patient enrollment to data analysis.





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Figure 2: Workflow of the EVOLVE-MS-2 Clinical Trial.



## Conclusion

The collective evidence from clinical trials, particularly the head-to-head EVOLVE-MS-2 study, strongly supports the conclusion that **diroximel fumarate** offers a superior gastrointestinal tolerability profile compared to dimethyl fumarate in patients with relapsing forms of multiple sclerosis. The significant reduction in patient-reported GI symptoms and a lower rate of treatment discontinuations due to GI adverse events are key clinical advantages for **diroximel fumarate**. The mechanistic basis for this difference is attributed to its distinct chemical structure, which avoids the production of the potential GI irritant, methanol, during its metabolism. For researchers and drug development professionals, this comparative analysis underscores the importance of chemical structure optimization in improving the tolerability of oral therapies.

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### References

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